molecular formula C11H14O B3268960 3-Phenylcyclopentan-1-ol CAS No. 500541-26-4

3-Phenylcyclopentan-1-ol

Cat. No.: B3268960
CAS No.: 500541-26-4
M. Wt: 162.23 g/mol
InChI Key: UNJYZTUGOGDRPP-UHFFFAOYSA-N
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Description

3-Phenylcyclopentan-1-ol is an organic compound with the molecular formula C11H14O It is a cyclopentanol derivative where a phenyl group is attached to the third carbon of the cyclopentane ring

Mechanism of Action

Target of Action

It’s structurally similar to cyclopentolate, which is known to primarily target muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

Cyclopentolate, a similar compound, works by blocking muscarinic receptors, leading to dilation of the pupil (mydriasis) and preventing the eye from accommodating for near vision (cycloplegia)

Biochemical Pathways

A related compound, cyclopentanol, is known to be involved in a five-step conversion to glutaric acid, catalyzed by cyclopentanol dehydrogenase, cyclopentanone 1,2-monooxygenase, a ring-opening 5-valerolactone hydrolase, 5-hydroxyvalerate dehydrogenase, and 5-oxovalerate dehydrogenase . This pathway could potentially be affected by Cyclopentanol, 3-phenyl-, but more research is needed to confirm this.

Pharmacokinetics

Cyclopentolate, a similar compound, is known to have a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours . The effects are slower in onset and longer in duration in patients who have dark pigmented irises

Result of Action

Cyclopentolate, a similar compound, is known to induce relaxation of the sphincter of the iris and the ciliary muscles . This could potentially be a result of the action of Cyclopentanol, 3-phenyl-, but more research is needed to confirm this.

Action Environment

It’s known that the synthesis of cyclopentanol from cyclopentene is influenced by temperature and the molar ratios of reactants

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenylcyclopentanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 3-phenylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 3-phenylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 3-phenylcyclopentane using strong reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Phenylcyclopentan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Phenylcyclopentan-1-ol is unique due to its specific placement of the phenyl group on the cyclopentane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-phenylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJYZTUGOGDRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500541-26-4
Record name 3-phenylcyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-phenylcyclopentanone (1.3 g, 8.12 mmol) and NaBH4 (0.61 g, 16.24 mmol) in methanol (15 mL) was stirred at room temperature for 1 h. The mixture was concentrated, dissolved in CH2Cl2, washed with 10% HCl, brine, dried over MgSO4 and concentrated to afford the title compound as a white solid. MS m/z: 163 (M+1).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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